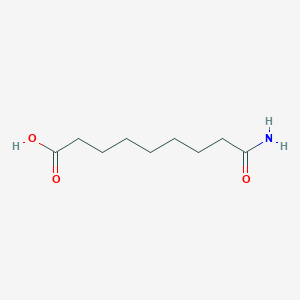
4-(Oxan-4-yl)phenol
Vue d'ensemble
Description
It is synthesized by the reaction of resorcinol with 1,2-epoxybutane. This compound has gained attention due to its wide range of applications in the field of medicine and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(Oxan-4-yl)phenol can be synthesized through the reaction of resorcinol with 1,2-epoxybutane. This reaction typically involves the use of a solvent and a catalyst to facilitate the reaction under controlled temperature and pressure conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis of phenol derivatives often involves scalable and green protocols. For example, the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H₂O₂/HBr as the reagent under simple and convenient conditions .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Oxan-4-yl)phenol, like other phenols, undergoes various chemical reactions including:
Electrophilic Aromatic Substitution: The hydroxyl group is a strongly activating, ortho- and para-directing substituent in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used under acidic conditions.
Oxidation: Sodium dichromate and Fremy’s salt are used under controlled conditions to achieve oxidation.
Major Products
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, and sulfonated phenols.
Oxidation: The major product is quinone, a valuable class of compounds due to their redox properties.
Applications De Recherche Scientifique
4-(Oxan-4-yl)phenol has a wide range of applications in various fields:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 4-(Oxan-4-yl)phenol involves its reactive phenol group, which can participate in various chemical reactions. The hydroxyl group on the phenol ring is a key functional group that can undergo electrophilic aromatic substitution and oxidation reactions . These reactions are facilitated by the electron-donating nature of the hydroxyl group, which activates the aromatic ring towards electrophilic attack.
Comparaison Avec Des Composés Similaires
4-(Oxan-4-yl)phenol can be compared with other phenol derivatives such as:
Phenol: The simplest phenol, used widely in chemical synthesis and industrial applications.
4-Methylphenol (p-Cresol): Similar in structure but with a methyl group instead of the oxan-4-yl group, used in the production of antioxidants and disinfectants.
4-Chlorophenol: Contains a chlorine substituent, used in the synthesis of pesticides and antiseptics.
The uniqueness of this compound lies in its oxan-4-yl group, which imparts distinct chemical properties and reactivity compared to other phenol derivatives.
Propriétés
IUPAC Name |
4-(oxan-4-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,12H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRFYRHSAFXXPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627965 | |
| Record name | 4-(Oxan-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62071-41-4 | |
| Record name | 4-(Oxan-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(oxan-4-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dibromodibenzo[b,d]furan](/img/structure/B3054742.png)
![1,4-Dibromodibenzo[b,d]furan](/img/structure/B3054743.png)




![6-(Bromomethyl)benzo[b]thiophene](/img/structure/B3054752.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B3054753.png)





